6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Description
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Molecular formula | C18H21BrN2O4S2 |
| Molecular weight | 473.40 g/mol |
| Crystal system | Triclinic |
| Space group | P1 |
| Unit cell dimensions | a = 7.34 Å, b = 10.67 Å, c = 12.92 Å |
| α = 104.5°, β = 90.2°, γ = 104.0° | |
| Volume | 948.97 ų |
| Z (molecules per unit cell) | 2 |
The thiazole ring adopts a planar conformation, with a dihedral angle of 7.59° between the benzothiazole and chromene systems in analogous structures. The ethoxyethyl side chain exhibits a gauche conformation, minimizing steric hindrance. The sulfonate group engages in hydrogen bonding with the imine nitrogen (N–H···O=S, 2.85 Å).
Comparative Structural Analysis with Related Benzothiazol-2(3H)-Imine Sulfonates
Comparative analysis reveals consistent structural motifs across benzothiazol-2(3H)-imine sulfonates:
Table 2: Structural Comparison with Analogous Compounds
Key findings:
- Dihedral Angles : The 40.38° angle between the benzothiazole and tosylate rings in the title compound contrasts with the near-planar arrangement (3.31°) in pyrazolone derivatives, reflecting steric effects of the ethoxyethyl group.
- Intermolecular Interactions : Sulfonate oxygens participate in bifurcated hydrogen bonds (N–H···O and C–H···O), stabilizing layered packing motifs.
- π-π Stacking : Benzothiazole rings stack with centroid distances of 3.60 Å, comparable to related systems.
These structural insights inform synthetic strategies for modulating solubility and crystallinity in benzothiazole-based pharmaceuticals.
Properties
IUPAC Name |
6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2OS.C7H8O3S/c1-2-15-6-5-14-9-4-3-8(12)7-10(9)16-11(14)13;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,7,13H,2,5-6H2,1H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEJDFRCTGPZNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate typically involves multiple steps. One common method involves the initial formation of the benzothiazole core, followed by the introduction of the bromo and ethoxyethyl groups. The final step involves the formation of the imine and the attachment of the 4-methylbenzenesulfonate group.
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Bromo Group: Bromination of the benzothiazole core can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Ethoxyethyl Group Addition: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromoacetate or a similar reagent.
Formation of Imine: The imine can be formed by reacting the intermediate with an appropriate amine under dehydrating conditions.
Attachment of 4-Methylbenzenesulfonate: This step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the bromo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine, chlorosulfonic acid, or nitronium tetrafluoroborate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Scientific Research Applications
6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer, microbial infections, and inflammatory diseases.
Materials Science: The compound can be utilized in the synthesis of advanced materials such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Industrial Chemistry: It can serve as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The benzothiazole core can intercalate with DNA, while the bromo and ethoxyethyl groups can enhance binding affinity and specificity. The sulfonate group can improve solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
The compound’s benzothiazol-imine core distinguishes it from 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones (e.g., compounds 4d–4g), which contain a benzothiazolone (ketone) moiety instead of an imine.
Substituent Effects
- 6-Bromo vs. 6-Methyl/6-Acetyl : The bromine atom at position 6 enhances steric bulk and electron-withdrawing effects compared to 6-methyl or 6-acetyl derivatives (e.g., 3-(2-methylthiazol-4-yl)-2H-chromen-2-one and 6-acetylbenzo[d]thiazol-2-ol ). Bromination may improve metabolic stability and binding affinity in kinase inhibitors .
- 3-(2-Ethoxyethyl) vs. 3-Benzyl/3-Aminopropyl: The 2-ethoxyethyl group provides moderate hydrophilicity compared to bulkier 3-benzyl (e.g., 3-benzyl-6-bromo-2-phenylquinazolin-4(3H)-one) or charged 3-aminopropyl substituents (e.g., 6-acetyl-3-(3-aminopropyl)benzo[d]thiazol-2(3H)-one) .
Counterion Influence
The 4-methylbenzenesulfonate counterion enhances solubility in polar solvents compared to chloride or freebase forms of related compounds (e.g., 3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine ) .
Physicochemical Properties
| Property | Target Compound | 4d (Oxadiazole Derivative) | 3-(2-Methylthiazol-4-yl)-2H-chromen-2-one |
|---|---|---|---|
| Molecular Formula | C₁₇H₂₁BrN₂O₃S₂ | C₁₈H₁₅N₃O₃S | C₁₃H₁₀BrNO₂S |
| Molecular Weight (g/mol) | 451.39 | 353.39 | 324.25 |
| Melting Point (°C) | Not reported | 178–189 | Not reported |
| Solubility | Polar organic solvents | DMSO, DMF | Ethanol, chloroform |
| Key Functional Groups | Imine, bromo, sulfonate | Ketone, oxadiazole | Coumarin, thiazole |
| References |
Biological Activity
6-Bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a synthetic compound that belongs to the thiazole family, characterized by the presence of a bromine atom and an ethoxyethyl group. This unique structure imparts potential biological activities that are of great interest in medicinal chemistry and biological research.
- Molecular Formula : C₁₁H₁₃BrN₂OS
- Molecular Weight : 301.20 g/mol
- CAS Number : 1334374-40-1
The compound's structure includes a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties. The presence of the bromine atom and the ethoxyethyl group enhances its reactivity and solubility, making it a versatile candidate for various biological applications.
The biological activity of 6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine primarily involves its interaction with specific molecular targets, including enzymes and receptors. This compound may modulate the activity of these targets, which is crucial for its therapeutic potential.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : Interaction with cell surface receptors could alter signaling pathways related to cell growth and proliferation.
Biological Activity
Research indicates that compounds similar to 6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Preliminary studies suggest that derivatives of benzo[d]thiazole compounds demonstrate significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : Compounds were tested against A431 human epidermoid carcinoma cells, showing promising inhibitory effects on cell viability compared to non-tumorigenic cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Bromo derivative | A431 | 0.90 |
| Doxorubicin | A431 | 0.73 |
This table illustrates the comparative potency of 6-bromo derivatives against established chemotherapeutic agents.
Antimicrobial Activity
The thiazole derivatives have also shown potential antimicrobial properties. In vitro studies have indicated effectiveness against various bacterial strains, suggesting a broader spectrum of activity that warrants further investigation.
Case Studies
-
Study on Anticancer Properties :
- A study evaluated the effects of thiazole derivatives on tumor cell lines, revealing that modifications in the side chains significantly influenced their anticancer activity. The presence of the ethoxyethyl group was noted to enhance solubility and bioavailability, contributing to improved efficacy.
- Antimicrobial Evaluation :
Q & A
Basic Synthesis
Q1. What is the optimized synthetic route for 6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate, and how are key intermediates characterized? A1. The synthesis begins with 2-amino-6-bromobenzothiazole (prepared via bromination of 2-aminobenzothiazole using NaBr/Br₂ in glacial acetic acid). The amine is reacted with 2-ethoxyethyl bromide under reflux in ethanol with glacial acetic acid as a catalyst to introduce the 2-ethoxyethyl group. The resulting imine is sulfonated using 4-methylbenzenesulfonyl chloride in dichloromethane with triethylamine as a base. Key characterization steps include:
- FT-IR to confirm C=N stretching (~1595 cm⁻¹) and sulfonate S=O bonds (~1170 cm⁻¹) .
- ¹H/¹³C-NMR to verify substituent integration (e.g., ethoxyethyl protons at δ 1.2–3.6 ppm, aromatic protons at δ 7.0–7.7 ppm) .
- Elemental analysis to validate purity (>98%) .
Advanced Synthesis
Q2. How can competing N-alkylation side reactions be minimized during the introduction of the 2-ethoxyethyl group? A2. Competing reactions are mitigated by:
- Using anhydrous ethanol to reduce hydrolysis of the alkylating agent.
- Controlling stoichiometry (1:1.2 molar ratio of amine to alkylating agent) to limit over-alkylation.
- Adding glacial acetic acid (5 drops) to protonate the amine, directing selectivity toward the thiazole nitrogen .
Analytical Characterization
Q3. What advanced techniques confirm the structural integrity and purity of the compound? A3. Beyond basic NMR/IR:
- High-Resolution Mass Spectrometry (HRMS) for exact mass determination (e.g., [M+H]+ calculated for C₁₈H₂₁BrN₂O₃S₂: 465.0201) .
- HPLC-PDA (reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>99%) and detect trace impurities .
Biological Evaluation
Q4. How is the compound screened for Type II diabetes inhibitory activity? A4.
- In vitro α-glucosidase/α-amylase inhibition assays : Incubate with enzyme substrates (e.g., p-nitrophenyl-α-D-glucopyranoside) and measure IC₅₀ via UV-Vis at 405 nm .
- Molecular docking (AutoDock Vina) to predict binding interactions with enzyme active sites, validated by correlation with experimental IC₅₀ values .
Mechanistic Studies
Q5. How does the bromo substituent influence Suzuki-Miyaura cross-coupling reactivity? A5.
- React with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in DMF/H₂O at 80°C.
- Monitor reaction progress via TLC and characterize coupled products (e.g., 6-aryl derivatives) by HRMS and ¹H-NMR .
Stability Profiling
Q6. What methodologies assess hydrolytic stability under physiological conditions? A6.
- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 24 h) and analyze degradation products via LC-HRMS. Major degradation pathways include sulfonate ester hydrolysis .
Structure-Activity Relationship (SAR)
Q7. How are derivatives designed to explore the role of the ethoxyethyl group in bioactivity? A7.
- Synthesize analogs with varying alkyl chain lengths (e.g., 2-methoxyethyl, 2-propoxyethyl).
- Evaluate solubility (shake-flask method) and logP (HPLC) to correlate hydrophobicity with activity .
Degradation Analysis
Q8. How are oxidative degradation products identified? A8.
- Forced degradation : Expose to H₂O₂ (3% v/v, 70°C, 6 h) and analyze via LC-HRMS. Major products include sulfonic acid derivatives (m/z 381.1) .
Solubility Optimization
Q9. Which co-solvent systems improve aqueous solubility for in vivo studies? A9.
- PEG 400/water (20:80 v/v) : Increases solubility to >5 mg/mL (measured via UV-Vis at λmax 280 nm).
- Cyclodextrin inclusion complexes (e.g., HP-β-CD) validated by phase-solubility studies .
Metabolic Pathways
Q10. How is hepatic metabolism profiled? A10.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
